

(4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride basic information

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Compound of Interest

Compound Name: 4-(4-Bromobenzoyl)piperidine hydrochloride

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Technical Guide: (4-Bromophenyl)(piperidin-4-yl)methanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride, a key intermediate in pharmaceutical synthesis. The document outlines its chemical and physical properties, provides detailed experimental protocols for synthesis and analysis of related compounds, and discusses the pharmacological context of the broader benzoylpiperidine class of molecules.

Core Compound Information

(4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride is a heterocyclic ketone that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. Its structure combines a brominated aromatic ring with a piperidine moiety, making it a versatile scaffold for medicinal chemistry.

Chemical and Physical Properties

The fundamental properties of (4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride are summarized in the table below. The data has been compiled from various chemical supplier and database sources.

Property	Value
CAS Number	64671-00-7
Molecular Formula	C ₁₂ H ₁₅ BrCINO
Molecular Weight	304.61 g/mol
Appearance	White to light yellow crystalline powder[1]
Melting Point	205°C[1]
Solubility	Soluble in chloroform and ethanol, slightly soluble in water[1]
IUPAC Name	(4-bromophenyl)(piperidin-4-yl)methanone;hydrochloride
Synonyms	4-(4-Bromobenzoyl)piperidine HCl, 4-[(4-bromophenyl)carbonyl]piperidine hydrochloride
Storage Conditions	Inert atmosphere, Room Temperature

Synthesis and Analysis

While specific, detailed synthesis protocols for (4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride are not extensively published in peer-reviewed literature, a general methodology involves the Friedel-Crafts acylation of bromobenzene with a piperidine derivative. The following sections provide a representative experimental protocol for a structurally related compound and a general workflow for synthesis and analysis.

Experimental Protocol: Synthesis of a Related Compound

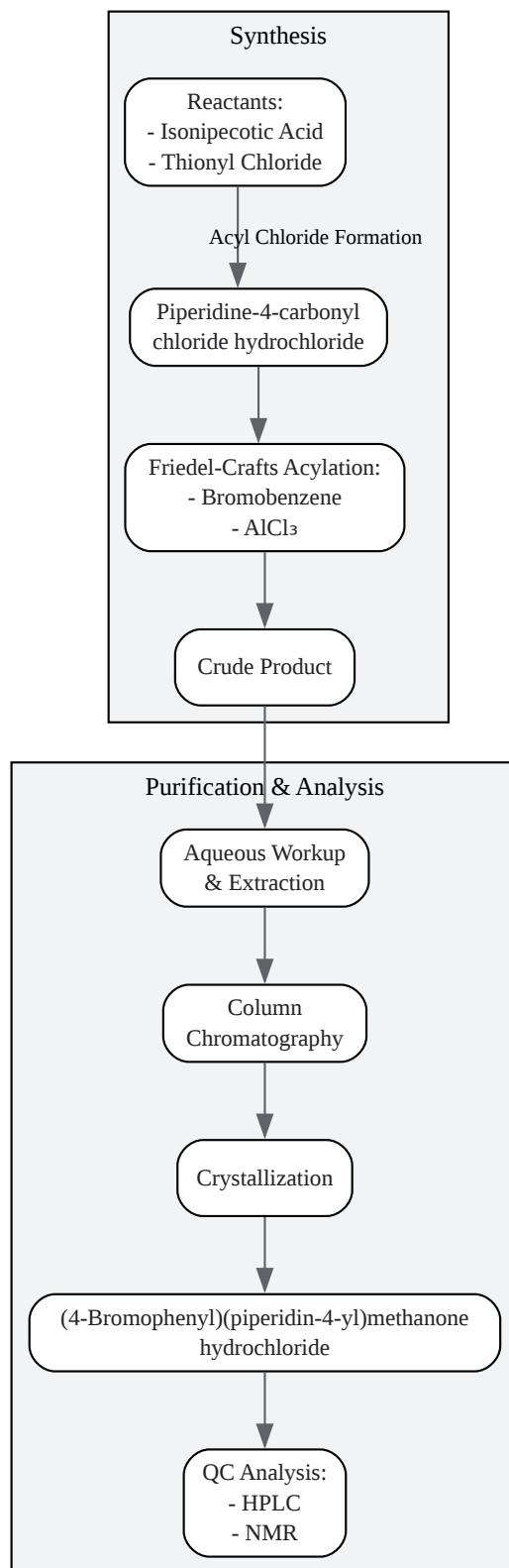
The following protocol for the synthesis of (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride is adapted from patent literature and serves as an illustrative example of the synthetic methodology for this class of compounds.[2]

Reaction:

- Step 1: Preparation of Piperidine-4-carbonyl chloride hydrochloride
 - To 25g of isonipecotic acid, slowly add 70mL of thionyl chloride while maintaining the temperature between 20-30°C.
 - Stir the mixture at 20-25°C for 14 hours.
 - Concentrate the reaction mixture.
 - Add 300mL of hexane and stir for approximately 14 hours.
 - Filter and dry the resulting solid to obtain piperidine-4-carbonyl chloride hydrochloride (Yield: 95%).[\[2\]](#)
- Step 2: Friedel-Crafts Acylation
 - Dissolve 20g of piperidine-4-carbonyl chloride hydrochloride in 200mL of methylene chloride.
 - Add 28g of aluminum chloride ($AlCl_3$) and stir for 20 minutes.
 - Add 110mL of 1,3-difluorobenzene and allow the reaction to proceed at 45-50°C for 3 hours.[\[2\]](#)
 - Upon completion, pour the reaction mixture into crushed ice and concentrate in vacuo.
 - Perform azeotropic concentration with toluene.
 - Add 500mL of methylene chloride and stir for 14 hours.
 - Filter through Celite and concentrate the filtrate to obtain the final product (Yield: 52%).[\[2\]](#)

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of (4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride and its analogs can be visualized as follows:



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A generalized workflow for synthesis and purification.

Analytical Methods

Quality control for this intermediate typically involves High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) for structural confirmation.[\[1\]](#)

- HPLC: A reverse-phase C18 column with a gradient mobile phase of water and acetonitrile (both often containing 0.1% trifluoroacetic acid) is a common starting point for purity analysis. Detection is typically performed using a UV detector.
- ^1H NMR: The proton NMR spectrum would be expected to show characteristic signals for the disubstituted benzene ring, as well as the protons on the piperidine ring.

Pharmacological Context and Potential Applications

(4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride is primarily used as an intermediate in the synthesis of more complex molecules. The benzoylpiperidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in compounds targeting the central nervous system.

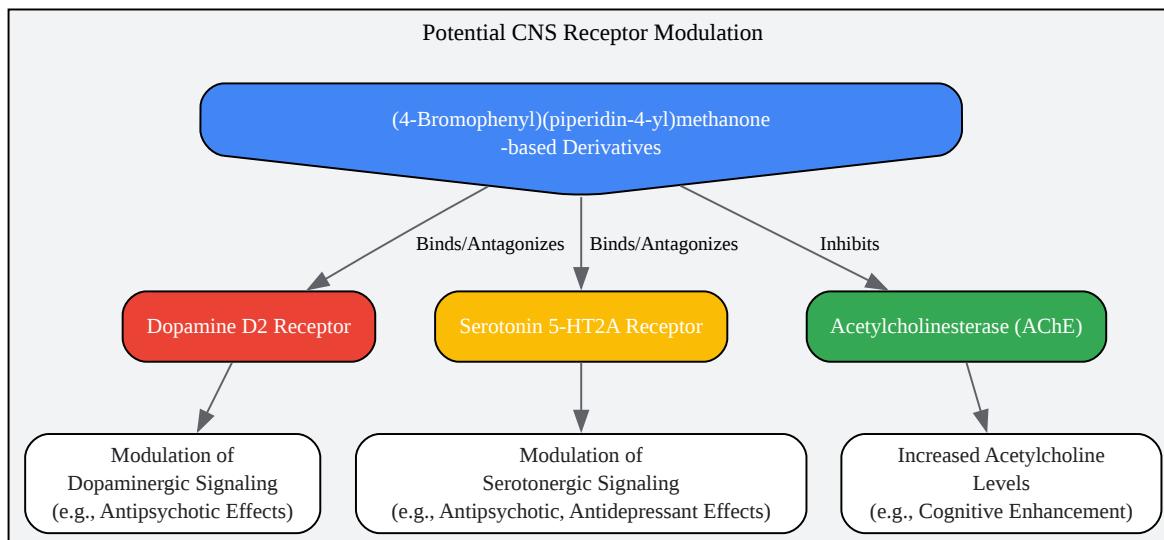
Known Biological Activities of Derivatives

Derivatives of the benzoylpiperidine class have shown affinity for a range of biological targets. The table below summarizes the activity of some related compounds.

Compound Class	Target(s)	Reported Activity (IC ₅₀ or K _i)
4-(p-fluorobenzoyl)piperidine derivatives	5-HT _{2a} , D ₁ , D ₂ , D ₄ Receptors	Notable affinity for these receptors, suggesting potential antipsychotic applications.[3]
1-benzyl-4- [...] piperidine derivatives	Acetylcholinesterase (AChE)	Potent inhibition, with some derivatives showing IC ₅₀ values in the nanomolar range (e.g., 0.56 nM), indicating potential for Alzheimer's disease treatment.[1]
4'-bromophenyl-4'-piperidinol derivatives	Acetylcholinesterase (AChE)	Strong inhibition with IC ₅₀ values as low as 0.029 μM.[4]
Other benzoylpiperidine derivatives	5-HT ₇ , 5-HT _{2a} Receptors	High affinity with K _i values in the low nanomolar range (e.g., 2-4 nM), indicating potential as antagonists for these receptors.[3]

Implied Signaling Pathways

The recurring affinity of benzoylpiperidine derivatives for dopaminergic (D) and serotonergic (5-HT) receptors suggests their involvement in modulating these key neurotransmitter pathways. These pathways are critical in the pathophysiology of numerous psychiatric and neurological disorders.



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Conceptual diagram of receptor targets for this compound class.

Safety and Handling

(4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride may be irritating to the eyes, skin, and respiratory tract.^[1] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Operations should be carried out in a well-ventilated area or a fume hood. Store the compound in a dry, cool place away from ignition sources and oxidizing agents.^[1]

Conclusion

(4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride is a valuable chemical intermediate for the synthesis of pharmacologically active compounds, particularly those targeting CNS receptors. While detailed pharmacological data on the intermediate itself is limited, the well-documented activities of its derivatives underscore its importance in drug discovery and development. The synthetic and analytical methodologies outlined in this guide provide a framework for researchers working with this and related molecular scaffolds.

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